molecular formula C36H50O8 B12782089 Linimacrin e CAS No. 82535-39-5

Linimacrin e

Numéro de catalogue: B12782089
Numéro CAS: 82535-39-5
Poids moléculaire: 610.8 g/mol
Clé InChI: CIUTZSCVJVOITD-YOHWXSRMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Linimacrin E is a daphnane orthoester diterpenoid isolated from Pimelea linifolia (Thymelaeaceae). It belongs to the 1-alkyldaphnane orthoester class, characterized by a highly oxygenated macrocyclic structure with a 5/7/6-tricyclic core and multiple acyloxy substituents . This compound is hypothesized to share similar pharmacological properties due to its structural homology with these compounds.

Propriétés

Numéro CAS

82535-39-5

Formule moléculaire

C36H50O8

Poids moléculaire

610.8 g/mol

Nom IUPAC

(1R,2R,4R,6S,7S,9R,10S,11S,12S,13S,14S,15R,23S,25R)-9-(hydroxymethyl)-2,13,15-trimethyl-12-phenoxy-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosane-10,11-diol

InChI

InChI=1S/C36H50O8/c1-20(2)32-18-22(4)36-26-29(32)42-34(43-32,44-36)17-13-8-6-7-10-14-21(3)25-23(5)28(40-24-15-11-9-12-16-24)35(39,27(25)36)31(38)33(19-37)30(26)41-33/h9,11-12,15-16,21-23,25-31,37-39H,1,6-8,10,13-14,17-19H2,2-5H3/t21-,22-,23+,25+,26-,27-,28+,29?,30+,31-,32-,33+,34-,35-,36-/m1/s1

Clé InChI

CIUTZSCVJVOITD-YOHWXSRMSA-N

SMILES isomérique

C[C@@H]1CCCCCCC[C@]23OC4[C@@H]5[C@H]6[C@](O6)([C@H]([C@]7([C@@H]([C@@H]1[C@@H]([C@@H]7OC8=CC=CC=C8)C)[C@@]5(O2)[C@@H](C[C@@]4(O3)C(=C)C)C)O)O)CO

SMILES canonique

CC1CCCCCCCC23OC4C5C6C(O6)(C(C7(C(C1C(C7OC8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)C)O)O)CO

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and functional differences between Linimacrin E and its analogs:

Compound Source Molecular Formula Key Activities IC₅₀/T-C Values Unique Features
This compound Pimelea linifolia Not reported Presumed antineoplastic activity (inferred from structural analogs) Not reported Uncharacterized acyloxy substituents
Linimacrin C Pimelea linifolia C₃₇H₅₀O₁₀ Antitumor (P-388 leukemia: T/C = 122% at 360 μg/kg) ; piscicidal activity T/C = 122% (low activity) 18-de(benzoyloxy) substitution
Gnidimacrin Pimelea ligustrina C₃₇H₄₈O₁₁ Antitumor (P-388 leukemia: high activity); anti-HIV IC₅₀ = 0.3 nM (anti-HIV) Macrocyclic ring with benzoyloxy groups
Simpleximacrin Pimelea simplex Not reported Antitumor (P-388 leukemia); piscicidal activity Not reported Novel 1-alkyl chain configuration
Pimelea Factor P3 Pimelea linifolia C₃₆H₄₈O₁₀ Antitumor (P-388 leukemia); structurally related to gnidimacrin T/C > 125% Reduced oxygenation compared to gnidimacrin

Key Findings from Comparative Studies:

Structural Variations :

  • Linimacrin C lacks a benzoyloxy group at position 18, which may explain its lower antitumor activity compared to gnidimacrin .
  • Gnidimacrin and Pimelea Factor P3 share a macrocyclic core but differ in oxygenation patterns, influencing their binding to molecular targets like protein kinase C (PKC) isoforms .

Pharmacological Efficacy: Gnidimacrin demonstrates superior antitumor and anti-HIV activity due to its benzoyloxy-rich structure, which enhances membrane permeability and target affinity . Linimacrin C shows weaker antitumor effects (T/C = 122%), suggesting that minor structural modifications significantly impact bioactivity .

Toxicity and Selectivity :

  • Piscicidal activity is common among daphnane orthoesters, but Linimacrin C and E are less studied for mammalian toxicity. Gnidimacrin’s high potency correlates with increased cytotoxicity, limiting its therapeutic window .

Q & A

Q. Methodological Answer :

  • Use multidisciplinary databases (e.g., PubMed, SciFinder) with Boolean operators (e.g., "this compound AND apoptosis NOT industrial synthesis").
  • Prioritize primary sources (peer-reviewed articles) over reviews for raw data .
  • Track citations of seminal papers to identify newer studies.
  • Document contradictions in reported mechanisms (e.g., conflicting IC50 values) for later analysis .

Basic: How to design initial in vitro experiments to assess this compound's bioactivity?

Q. Methodological Answer :

  • Variables : Define independent (dose, exposure time) and dependent variables (cell viability, protein expression).
  • Controls : Include positive/negative controls and solvent-only groups.
  • Replication : Use triplicate wells and independent experimental repeats to assess reproducibility .
  • Assay Selection : Align with research goals (e.g., MTT for cytotoxicity, flow cytometry for apoptosis). Validate protocols using known reference compounds .

Advanced: How to resolve contradictions in reported pharmacological data for this compound?

Q. Methodological Answer :

  • Source Analysis : Compare methodologies (e.g., cell lines, assay conditions) across studies. Variability in IC50 may stem from differences in serum concentrations or incubation times .
  • Meta-Analysis : Pool data statistically to identify trends, adjusting for confounding variables.
  • Experimental Replication : Reproduce conflicting studies under standardized conditions. Engage collaborators to cross-validate results .
  • Mechanistic Studies : Use knockdown models (e.g., siRNA) to confirm target specificity if off-target effects are suspected .

Advanced: What computational and experimental approaches optimize this compound's synthesis?

Q. Methodological Answer :

  • Retrosynthetic Analysis : Use software (e.g., ChemDraw) to identify feasible pathways. Prioritize steps with high atom economy.
  • Factorial Design : Test variables (catalyst concentration, temperature) systematically to maximize yield .
  • Analytical Validation : Confirm purity via HPLC-MS and NMR. Compare spectral data to published reference libraries .
  • Green Chemistry Metrics : Evaluate environmental impact using E-factor or process mass intensity .

Advanced: How to integrate computational modeling with experimental data for this compound's mechanism of action?

Q. Methodological Answer :

  • Docking Studies : Use tools like AutoDock to predict binding affinities to target proteins. Validate with mutagenesis assays.
  • Molecular Dynamics : Simulate ligand-protein interactions over time to assess stability.
  • Data Cross-Validation : Compare in silico predictions with experimental results (e.g., SPR for binding kinetics). Discrepancies may indicate model oversimplification or unaccounted cellular factors .

Basic: What ethical considerations apply to this compound research involving animal models?

Q. Methodological Answer :

  • Follow ARRIVE guidelines for experimental design and reporting.
  • Justify sample sizes via power analysis to minimize animal use.
  • Obtain ethics committee approval, detailing endpoints and humane protocols .

Advanced: How to address reproducibility challenges in this compound's in vivo studies?

Q. Methodological Answer :

  • Standardize Protocols : Document environmental factors (light cycles, diet) and randomize treatment groups.
  • Blinding : Implement double-blinding for data collection and analysis.
  • Open Science : Share raw data and protocols via repositories (e.g., Zenodo) for independent verification .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.